2-(2-Isopropylphenoxy)ethanol
CAS No.: 78014-31-0
Cat. No.: VC2319118
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78014-31-0 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 2-(2-propan-2-ylphenoxy)ethanol |
| Standard InChI | InChI=1S/C11H16O2/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3 |
| Standard InChI Key | HGYJADMDWCVAIY-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OCCO |
| Canonical SMILES | CC(C)C1=CC=CC=C1OCCO |
Introduction
Chemical Structure and Properties
2-(2-Isopropylphenoxy)ethanol is an organic compound characterized by a phenoxy group with an isopropyl substituent at the ortho (2-) position, connected to an ethanol moiety. This specific structural arrangement differentiates it from similar compounds such as 2-(4-Isopropylphenoxy)ethanol, where the isopropyl group occupies the para (4-) position.
Physical Properties
The physical properties of 2-(2-Isopropylphenoxy)ethanol are influenced by its molecular structure, particularly the position of the isopropyl group. The ortho positioning of the isopropyl group creates unique steric effects that impact the compound's behavior in various environments. While specific experimental data for this exact compound is limited in the provided search results, we can reasonably predict several key physical properties based on its structure:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₂ | Based on structural composition |
| Molecular Weight | Approximately 180.24 g/mol | Calculated from atomic weights |
| Physical State | Liquid at room temperature | Based on similar phenoxyethanol derivatives |
| Solubility | Partially soluble in water; highly soluble in organic solvents | Based on polar hydroxyl group and nonpolar aromatic/isopropyl components |
| Boiling Point | Expected to be >200°C | Estimated from similar compounds with comparable molecular weight |
Chemical Reactivity
The chemical behavior of 2-(2-Isopropylphenoxy)ethanol is dictated by its functional groups:
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The hydroxyl group (-OH) can participate in typical alcohol reactions including oxidation, esterification, and hydrogen bonding.
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The phenoxy ether linkage (-O-) provides stability while remaining susceptible to cleavage under strong acidic conditions.
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The isopropyl group at the ortho position likely creates steric hindrance that may influence reaction rates and accessibility.
Synthesis Methods
The synthesis of 2-(2-Isopropylphenoxy)ethanol would typically involve reaction pathways similar to those used for related phenoxyethanol derivatives, with specific attention to the ortho-isopropyl positioning.
Williamson Ether Synthesis
A likely synthetic approach would involve the reaction of 2-isopropylphenol with a suitable ethanol derivative:
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Deprotonation of 2-isopropylphenol using a strong base (e.g., sodium hydroxide or potassium carbonate)
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Nucleophilic substitution with 2-chloroethanol or 2-bromoethanol
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Purification of the resulting 2-(2-isopropylphenoxy)ethanol
Ethylene Oxide Route
Another potential synthetic pathway would involve:
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Reaction of 2-isopropylphenol with ethylene oxide under basic conditions
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The nucleophilic phenoxide ion attacks the ethylene oxide, resulting in ring-opening
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Formation of the desired 2-(2-isopropylphenoxy)ethanol product
Similar reaction conditions to those used for related compounds might be applicable, such as using catalysts like trimethyl borate and hydrogen fluoride as seen in the synthesis of other alkoxy ethanols.
Structure-Activity Relationships
The positioning of the isopropyl group at the ortho position rather than the para position (as in 2-(4-isopropylphenoxy)ethanol) is likely to result in distinct differences in chemical behavior and biological activity.
Steric Considerations
The ortho-positioned isopropyl group creates steric hindrance near the phenoxy oxygen, which may:
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Alter the reaction kinetics of transformations involving the phenoxy group
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Influence the spatial arrangement and conformational flexibility of the molecule
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Affect binding interactions with potential biological targets
Electronic Effects
The ortho-isopropyl group also exerts electronic effects that differ from para-substitution:
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Inductive effects: The electron-donating isopropyl group affects electron density distribution
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Resonance effects: Ortho-positioning influences the resonance stabilization differently than para-positioning
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These combined effects impact reactivity patterns and stability
Comparative Analysis
While specific experimental data comparing 2-(2-Isopropylphenoxy)ethanol with its structural isomers is limited in the available search results, theoretical considerations suggest several key differences:
| Property | 2-(2-Isopropylphenoxy)ethanol | 2-(4-Isopropylphenoxy)ethanol | Significance |
|---|---|---|---|
| Molecular Shape | Less linear due to ortho substitution | More linear configuration | Impacts packing, solubility, and intermolecular interactions |
| Hydrogen Bonding | Potentially affected by steric hindrance | Less hindered hydrogen bonding | Influences solubility and boiling point |
| Reactivity of Hydroxyl Group | May be influenced by proximity to isopropyl group | Less influenced by isopropyl group | Affects reaction rates in alcohol transformations |
| Biological Activity | Likely distinct profile due to shape differences | Different biological interaction profile | Important for potential pharmaceutical applications |
Chemical Reactions
2-(2-Isopropylphenoxy)ethanol would be expected to participate in various chemical reactions typical of alcohols and aromatic ethers:
Oxidation Reactions
The primary alcohol group can undergo oxidation to form:
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The corresponding aldehyde (under controlled conditions)
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The carboxylic acid (with stronger oxidizing agents)
Esterification
The hydroxyl group can react with carboxylic acids or acid derivatives to form esters:
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Direct esterification with organic acids under acidic catalysis
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Reaction with acid chlorides or anhydrides to form esters more rapidly
Etherification
The hydroxyl group can form ethers through reactions with:
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Alkyl halides under basic conditions
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Other alcohols via acid-catalyzed condensation
Analytical Methods for Identification
Several analytical techniques would be suitable for identifying and characterizing 2-(2-Isopropylphenoxy)ethanol:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR would show characteristic signals for:
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The isopropyl methyl groups (likely a doublet)
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The isopropyl methine proton (likely a septet)
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The aromatic protons with coupling patterns distinctive of ortho-substitution
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The ethanol chain protons
13C-NMR would provide additional structural confirmation through carbon signal patterns.
Infrared Spectroscopy
Key IR absorption bands would include:
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O-H stretching (~3300-3500 cm⁻¹)
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C-H stretching (both aromatic and aliphatic)
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C-O stretching for both the alcohol and ether functionalities
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be valuable for identification and purity assessment, with characteristic fragmentation patterns in mass spectrometry providing structural confirmation.
Future Research Directions
Several promising areas for future research on 2-(2-Isopropylphenoxy)ethanol include:
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Development of optimized synthetic routes with improved yields and purity
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Exploration of structure-activity relationships comparing ortho, meta, and para isopropyl positioning
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Investigation of potential applications in specialized chemical processes
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Assessment of environmental persistence and biodegradability
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